2,3-Dihydroxy-2-methylpropanoate

Description

Contemporary Significance in Organic and Bioorganic Chemistry

In contemporary organic chemistry, the significance of 2,3-dihydroxy-2-methylpropanoate and its esters lies in their potential as chiral building blocks for asymmetric synthesis. bldpharm.comscbt.com The presence of multiple functional groups—a carboxylic acid, a tertiary alcohol, and a primary alcohol—makes it a versatile synthon for constructing more complex molecules. Its stereoisomers, such as the (S) and (R) forms of its esters, are of particular interest in the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical and materials science. scbt.comgoogle.com

From a bioorganic perspective, this compound is recognized as a metabolite. nih.govebi.ac.uk It is classified as a hydroxy fatty acid, a group of compounds involved in various metabolic processes. hmdb.ca While extensive research on its specific biological roles is still emerging, studies on analogous molecules provide insight into its potential significance. For instance, research into other short-chain hydroxy acids, like (2R,3S)-dihydroxybutanoic acid, has identified them as potential oncometabolites in certain cancers, suggesting that small dihydroxy acids can play critical roles in disease-related metabolic pathways. nih.gov The study of this compound in human metabolism is an active area of investigation, aiming to elucidate its pathways and biological functions.

Historical Context of Pioneering Structural Investigations

The structural elucidation of this compound has been built upon foundational analytical techniques in chemistry. The definitive identification and characterization of this and similar small organic molecules rely on a combination of spectroscopic and spectrometric methods.

Initial characterization typically involves determining the molecular formula and weight. The molecular formula, C4H8O4, and its monoisotopic mass of 120.042259 g/mol have been precisely established. epa.gov The core of its structural investigation lies in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms. For example, ¹H NMR data for 2,3-dihydroxy-2-methylpropanoic acid shows characteristic signals, such as a singlet for the methyl protons and diastereotopic protons for the CH2 group, confirming the molecular skeleton. chemicalbook.com

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is a key tool for determining the fragmentation pattern of the molecule, which helps to confirm its structure. For analytical purposes, especially for detection in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS), the compound is often chemically modified into a more volatile derivative. The trimethylsilyl (B98337) (TMS) derivative is commonly used for this purpose. nist.govnist.gov The mass spectrum of the 3TMS derivative of 2,3-dihydroxy-2-methylpropanoic acid provides a unique fingerprint for its identification. nist.govnist.gov

These established analytical methods have been pivotal in confirming the structure of this compound and remain the gold standard for its identification in research settings.

Overview of Salient Academic Research Foci and Methodological Challenges

Current academic research on this compound is concentrated on several key areas, each with its own set of methodological hurdles.

Synthesis: A primary focus is the development of efficient and stereoselective synthetic methods. Given the compound's chirality, producing enantiomerically pure forms is a significant goal. Research in this area explores various synthetic strategies, often drawing from methods used for similar polyhydroxy acids. google.com Challenges include achieving high yields and enantiomeric excess while using cost-effective and non-toxic starting materials and reagents. google.comgoogle.com The synthesis of related chiral esters, such as methyl (S)-(+)-3-hydroxy-2-methylpropionate, highlights the chemical community's interest in creating these types of chiral synthons. chemicalbook.com

Biochemical Role and Detection: Another major research focus is understanding its role as a metabolite. Although identified in metabolic databases, its specific biochemical pathways and functions are not yet fully understood. hmdb.caebi.ac.uk A significant methodological challenge is its detection and accurate quantification in biological samples like plasma or urine. nih.gov Due to its low volatility and high polarity, direct analysis is difficult. Therefore, derivatization techniques, such as silylation to form a TMS-ester, are essential for analysis by GC-MS. nist.govnist.gov This derivatization adds complexity to the analytical workflow and requires careful validation.

Limited Published Research: A notable challenge is the relatively small body of literature specifically dedicated to 2,3-dihydroxy-2-methylpropanoic acid. hmdb.ca While it is cataloged in major chemical and metabolic databases, in-depth functional studies are less common than for other metabolites. This presents both a challenge in building upon existing work and an opportunity for new avenues of investigation into its potential roles in health and disease.

Table 2: Key Analytical Data for this compound and its Derivative

| Analyte | Analytical Method | Key Finding | Source |

|---|---|---|---|

| 2,3-dihydroxy-2-methyl-propanoic acid | ¹H NMR | J(B,C) = -11.7HZ | ChemicalBook chemicalbook.com |

| 2,3-Dihydroxy-2-methylpropanoic acid, 3TMS derivative | Mass Spectrometry (EI) | Used for identification in GC-MS analysis | NIST WebBook nist.govnist.gov |

| (2S)-2,3-Dihydroxy-2-methyl-propanoic Acid Methyl Ester | General Analysis | Molecular Formula: C5H10O4, Molecular Weight: 134.13 | Santa Cruz Biotechnology scbt.com |

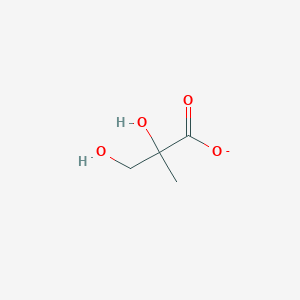

Structure

3D Structure

Properties

Molecular Formula |

C4H7O4- |

|---|---|

Molecular Weight |

119.1 g/mol |

IUPAC Name |

2,3-dihydroxy-2-methylpropanoate |

InChI |

InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)/p-1 |

InChI Key |

DGADNPLBVRLJGD-UHFFFAOYSA-M |

Canonical SMILES |

CC(CO)(C(=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydroxy 2 Methylpropanoate and Its Esters

Classical Esterification and Hydroxylation Approaches

Traditional chemical syntheses for 2,3-dihydroxy-2-methylpropanoate typically involve a two-step sequence: esterification of a precursor molecule followed by a hydroxylation reaction, or the reverse. A common starting point is methacrylic acid or its esters. researchgate.netnih.gov The carbon-carbon double bond in these substrates provides a reactive site for dihydroxylation to introduce the two hydroxyl groups.

The esterification of 2,3-dihydroxy-2-methylpropanoic acid can be carried out using well-established techniques. One such method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under strong acid catalysis. smolecule.com For instance, reacting 2,3-dihydroxy-2-methylpropanoic acid with ethanol in the presence of an acid catalyst yields ethyl this compound. smolecule.com

Alternatively, the dihydroxylation of methacrylate esters, such as methyl methacrylate, offers a direct pathway to the desired diol. libretexts.orglibretexts.org This transformation is commonly achieved using oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org While these reagents are effective, their toxicity and the generation of stoichiometric waste have spurred the development of more environmentally friendly methods.

Enantioselective Synthesis Strategies for Chiral Analogs

The carbon atom at the 2-position of this compound is a chiral center, which means the molecule can exist as two non-superimposable mirror images known as enantiomers. The selective synthesis of a single enantiomer is often critical for applications in fields like pharmaceuticals and agrochemicals, where biological activity is frequently dependent on a specific stereoisomer.

The Sharpless asymmetric dihydroxylation (AD) is a highly effective method for the enantioselective synthesis of vicinal diols from prochiral alkenes. organic-chemistry.orgwikipedia.org This reaction employs a catalytic amount of osmium tetroxide with a chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine. A stoichiometric co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), is also required. organic-chemistry.orgwikipedia.org

In the synthesis of chiral this compound esters, a suitable methacrylate ester can be subjected to the Sharpless AD conditions. The choice of the chiral ligand, for example, (DHQ)₂PHAL or (DHQD)₂PHAL, dictates which enantiomer of the diol is formed with preference. wikipedia.org This method has proven successful for a variety of substituted acrylates, consistently providing high yields and excellent enantioselectivities. harvard.edu

| Substrate | Chiral Ligand | Enantiomeric Excess (ee) | Yield |

| Methyl methacrylate | (DHQ)₂PHAL | >95% | High |

| Ethyl methacrylate | (DHQD)₂PHAL | >95% | High |

| tert-Butyl methacrylate | (DHQ)₂PHAL | >98% | Moderate |

Another strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to guide a subsequent chemical reaction. Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of chiral this compound, a chiral alcohol can be esterified with methacrylic acid. The resulting chiral methacrylate ester then undergoes a diastereoselective dihydroxylation. The steric influence of the chiral auxiliary directs the oxidizing agent to one face of the double bond, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched 2,3-dihydroxy-2-methylpropanoic acid or its ester. rsc.org

Biocatalysis presents a green and highly selective alternative to conventional chemical synthesis. chemistryjournals.net Enzymes and whole-cell systems can function under mild conditions and often display exceptional chemo-, regio-, and stereoselectivity. chemistryjournals.net

Enzymatic Transformations: Lipases are frequently used for the kinetic resolution of racemic mixtures of this compound esters. In this process, the enzyme selectively acylates or deacylates one enantiomer, enabling the separation of the two. For instance, esterases or lipases can be used in the biotransformation of a racemic ester to selectively produce (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, leaving the (S)-ester unreacted. google.com

Whole-Cell Biocatalysis: Whole microorganisms can be utilized to carry out specific chemical transformations. For example, E. coli has been engineered to synthesize 2-fluoro-3-hydroxypropionic acid through whole-cell transformation. nih.govresearchgate.net This approach can be advantageous as it eliminates the need for enzyme purification and can facilitate the regeneration of necessary cofactors.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic strategies combine the benefits of both chemical and biological methods to create efficient and selective synthetic routes. biorxiv.orgsemanticscholar.org For the synthesis of this compound, a chemical step can be used to produce a racemic mixture of the diol, which is then resolved in a subsequent enzymatic step. researchgate.net

For instance, a racemic diol ester can be synthesized through a non-selective chemical dihydroxylation of a methacrylate ester. This racemic mixture can then be subjected to enzymatic resolution using a lipase to obtain the desired enantiomer with high enantiomeric purity. researchgate.net This combined approach can be more practical and cost-effective for large-scale production compared to a fully synthetic asymmetric route.

Process Optimization for Scalable Synthesis

Scaling up a synthesis from the laboratory to an industrial process requires meticulous optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. fujifilm.com Key considerations for the scalable synthesis of this compound include:

Catalyst Management: In catalytic processes like the Sharpless asymmetric dihydroxylation, minimizing the use of expensive and toxic catalysts such as osmium is crucial. rsc.org The development of methods for catalyst recycling and the use of immobilized catalysts are important for the sustainability of the process.

Solvent Choice: The selection of a solvent can significantly affect the reaction rate, selectivity, and the ease of product isolation. There is a growing preference for "green" solvents that have low toxicity and environmental impact.

Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time is essential to maximize the yield and minimize the formation of unwanted byproducts.

Downstream Processing: Efficient methods for isolating and purifying the final product are critical for obtaining a high-purity substance. These methods may include extraction, crystallization, and chromatography.

Recent advancements in flow chemistry offer promising avenues for the scalable and safe synthesis of fine chemicals. chemeurope.com Continuous flow reactors can provide superior control over reaction parameters, enhance heat and mass transfer, and enable the safe handling of hazardous materials, making the manufacturing process more efficient and sustainable. chemeurope.com

Stereochemical Investigations of 2,3 Dihydroxy 2 Methylpropanoate

Elucidation of Stereogenic Centers and Diastereomeric Relationships

2,3-Dihydroxy-2-methylpropanoate, also known as 2-C-methylglyceric acid, is a chiral α-hydroxy carboxylic acid. wikidata.orgwikipedia.org Its structure contains a single stereogenic center, which is a carbon atom bonded to four different substituent groups. slideshare.net In this molecule, the second carbon atom (C2) is the stereogenic center, as it is attached to a methyl group (-CH3), a hydroxyl group (-OH), a hydroxymethyl group (-CH2OH), and a carboxyl group (-COOH).

Due to the presence of one stereogenic center (n=1), the maximum number of possible stereoisomers is calculated as 2^n, resulting in two distinct stereoisomers. quora.com These two isomers are enantiomers, meaning they are non-superimposable mirror images of each other. libretexts.org They are designated as (R)-2,3-dihydroxy-2-methylpropanoate and (S)-2,3-dihydroxy-2-methylpropanoate based on the Cahn-Ingold-Prelog priority rules.

Diastereomers are stereoisomers that are not mirror images of each other and require a molecule to have at least two stereogenic centers. libretexts.orgmsu.edu Since this compound possesses only one such center, it does not have any diastereomers. libretexts.org The relationship between its stereoisomers is exclusively that of enantiomers.

| Property | Description |

|---|---|

| Compound Name | This compound |

| Stereogenic Center(s) | C2 |

| Number of Stereoisomers | 2 |

| Relationship | Enantiomers ((R) and (S) forms) |

| Diastereomers | None |

Stereoselective Transformations and Mechanistic Control

The synthesis of enantiomerically pure forms of this compound relies on stereoselective transformations, which are reactions that preferentially form one stereoisomer over another. ddugu.ac.inmasterorganicchemistry.com Asymmetric synthesis strategies are employed to convert achiral starting materials into the desired chiral product, often using a chiral catalyst, enzyme, or reagent to control the stereochemical outcome. uwindsor.cachiralpedia.com

One common approach is the asymmetric dihydroxylation of a prochiral alkene, such as methyl methacrylate. This reaction, often catalyzed by an osmium complex with a chiral ligand, can introduce the two hydroxyl groups with a specific spatial orientation, leading to the preferential formation of either the (R) or (S) enantiomer. The chiral catalyst creates a chiral environment that directs the reagent to attack one face of the double bond over the other, thereby controlling the stereochemistry of the newly formed stereocenter.

Another powerful method for obtaining single enantiomers is enzymatic kinetic resolution. nih.gov This technique starts with a racemic mixture (a 50:50 mix of both enantiomers) and uses an enzyme, typically a lipase, that reacts at a different rate with each enantiomer. nih.govmdpi.com For example, in an acetylation reaction, the enzyme might selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted. semanticscholar.org The resulting mixture of the acetylated (S)-enantiomer and the unreacted (R)-enantiomer can then be separated, providing access to both enantiomers in high purity. The mechanism of control lies in the specific three-dimensional shape of the enzyme's active site, which accommodates one enantiomer much more effectively than the other. ulisboa.pt

| Transformation Type | Description | Mechanism of Control |

|---|---|---|

| Asymmetric Dihydroxylation | Conversion of a prochiral alkene (e.g., methyl methacrylate) into a diol with a defined stereochemistry. | A chiral catalyst (e.g., osmium/ligand complex) creates a chiral environment, forcing the dihydroxylation to occur on a specific face of the alkene. |

| Enzymatic Kinetic Resolution | Separation of a racemic mixture by using an enzyme that selectively reacts with one enantiomer. | The enzyme's chiral active site preferentially binds and catalyzes the reaction of one enantiomer, allowing for separation. |

Impact of Stereochemistry on Molecular Recognition and Intermolecular Interactions

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound dictates how they interact with other chiral molecules, a phenomenon known as molecular recognition. While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interactions with other chiral entities, such as biological receptors or chiral catalysts, can differ significantly. chiralpedia.com

This differential interaction is the basis for the biological activity of many chiral compounds and the mechanisms of stereoselective synthesis. For instance, if this compound were a substrate in a metabolic pathway, it is highly probable that a specific enzyme would recognize and process only one of its enantiomers. nih.gov The other enantiomer would not fit correctly into the enzyme's active site and would remain unmetabolized or be metabolized by a different pathway. This specificity arises from the precise arrangement of functional groups that must align with corresponding binding sites (e.g., through hydrogen bonding, hydrophobic interactions) within the chiral receptor.

The stereochemistry of α-hydroxy acids like this compound also influences their intermolecular interactions in the solid state, affecting crystal packing. acs.org The carboxyl and hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of complex supramolecular structures. mdpi.combohrium.com Racemic mixtures may crystallize differently than the pure enantiomers, forming either a racemic compound (with both enantiomers in the same crystal lattice) or a conglomerate (a physical mixture of separate crystals of each enantiomer). These different packing arrangements are a direct consequence of the different ways in which the chiral molecules recognize and interact with each other.

| Interaction Context | Description of Stereochemical Impact |

|---|---|

| Biological Activity | Enzymes and receptors are chiral and will preferentially bind to one enantiomer over the other, leading to different biological effects. |

| Chiral Chromatography | Enantiomers can be separated based on their differential interaction with a chiral stationary phase in a chromatography column. |

| Crystal Packing | The arrangement of molecules in a crystal (supramolecular structure) is dependent on stereochemistry, affecting properties like solubility and melting point. Pure enantiomers and racemic mixtures often form different crystal structures. |

Biosynthetic Pathways and Metabolic Roles of 2,3 Dihydroxy 2 Methylpropanoate

Integration within Core Metabolic Networks (e.g., Branched-Chain Amino Acid Biosynthesis)

2,3-Dihydroxy-3-methylbutanoate is a key intermediate in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine. wikipedia.orgwikipedia.org This metabolic sequence is vital for a wide range of organisms, including bacteria, fungi, and plants, but is absent in animals. ebi.ac.ukcreative-biolabs.com As a result, animals must obtain these amino acids through their diet. The pathway also contributes to the synthesis of pantothenate (Vitamin B5) and coenzyme A (CoA). wikipedia.orgwikipedia.org The integration of 2,3-dihydroxy-3-methylbutanoate positions it as a crucial molecule linking core carbon metabolism to the production of vital amino acids necessary for protein synthesis and other cellular functions. The enzymes responsible for its formation and conversion are highly conserved, highlighting the fundamental importance of this metabolic route. creative-biolabs.com

Enzymatic Steps in Biosynthesis and Interconversion

The synthesis and subsequent conversion of 2,3-dihydroxy-3-methylbutanoate are catalyzed by two key enzymes: Ketol-acid reductoisomerase (KARI) and Dihydroxy-acid dehydratase (DHAD).

Ketol-Acid Reductoisomerase (KARI)

KARI (EC 1.1.1.86) catalyzes the second step in the BCAA biosynthesis pathway. creative-biolabs.com It performs an unusual two-step reaction involving an alkyl migration followed by an NADPH-dependent reduction. ebi.ac.ukebi.ac.uk The enzyme converts α-acetolactate to (2R)-2,3-dihydroxy-3-methylbutanoate (in the valine pathway) or 2-aceto-2-hydroxybutyrate to (2R,3R)-2,3-dihydroxy-3-methylvalerate (in the isoleucine pathway). ebi.ac.uknih.gov This reaction requires the presence of Mg²⁺ ions and NADPH as a cofactor and coenzyme, respectively. creative-biolabs.comebi.ac.uk Due to its essential role in microorganisms and its absence in animals, KARI is considered an attractive target for the development of novel antifungal drugs and herbicides. creative-biolabs.comnih.gov

| Enzyme Property | Details |

| Enzyme Name | Ketol-acid reductoisomerase (KARI) |

| EC Number | 1.1.1.86 wikipedia.orgcreative-biolabs.comebi.ac.uk |

| Function | Catalyzes the conversion of acetohydroxy acids to dihydroxy valerates. ebi.ac.uk |

| Substrates | 2-Acetolactate, 2-Aceto-2-hydroxybutyrate ebi.ac.ukcreative-biolabs.com |

| Products | (2R)-2,3-dihydroxy-3-methylbutanoate, (2R,3R)-2,3-dihydroxy-3-methylvalerate nih.gov |

| Cofactors | Mg²⁺, NADPH ebi.ac.uknih.gov |

| Location | Bacteria, Fungi, Plants ebi.ac.uk |

Dihydroxy-Acid Dehydratase (DHAD)

Following its synthesis, 2,3-dihydroxy-3-methylbutanoate is the substrate for Dihydroxy-acid dehydratase (DHAD; EC 4.2.1.9). wikipedia.org This enzyme catalyzes the dehydration of 2,3-dihydroxy-3-methylbutanoate to form 3-methyl-2-oxobutanoate (also known as α-ketoisovalerate). wikipedia.orguniprot.org This product is the direct keto-acid precursor to L-valine. uniprot.org Similarly, DHAD converts 2,3-dihydroxy-3-methylvalerate into 2-oxo-3-methylpentanoate in the isoleucine pathway. uniprot.orguniprot.org DHAD is a member of the lyase family and contains an iron-sulfur ([2Fe-2S] or [4Fe-4S]) cluster that is essential for its catalytic activity. ebi.ac.uknih.gov

| Enzyme Property | Details |

| Enzyme Name | Dihydroxy-acid dehydratase (DHAD) |

| EC Number | 4.2.1.9 wikipedia.orguniprot.orgebi.ac.uk |

| Function | Catalyzes the dehydration of 2,3-dihydroxy acids. wikipedia.orguniprot.org |

| Substrates | 2,3-Dihydroxy-3-methylbutanoate, 2,3-Dihydroxy-3-methylpentanoate uniprot.orguniprot.org |

| Products | 3-Methyl-2-oxobutanoate, (S)-3-Methyl-2-oxopentanoate wikipedia.orguniprot.org |

| Cofactor | Iron-sulfur ([Fe-S]) cluster ebi.ac.uknih.gov |

| Location | Bacteria, Fungi, Plants uniprot.orgebi.ac.uk |

Degradation Pathways and Formation of Metabolites

The primary metabolic fate of 2,3-dihydroxy-3-methylbutanoate within the core BCAA pathway is its conversion by Dihydroxy-acid dehydratase (DHAD). This enzymatic step is effectively a degradation of the dihydroxy acid into its corresponding α-keto acid. The dehydration reaction catalyzed by DHAD removes a water molecule, transforming 2,3-dihydroxy-3-methylbutanoate into 3-methyl-2-oxobutanoate. wikipedia.org This product, α-ketoisovalerate, is a critical metabolite that stands at a metabolic branch point. It can be subsequently transaminated by aminotransferases to yield the final amino acid, L-valine.

Microbial Metabolism and Biotransformations

The biosynthesis and conversion of 2,3-dihydroxy-3-methylbutanoate are central to the metabolism of many microorganisms. The BCAA pathway is indispensable for the growth of bacteria and fungi. creative-biolabs.comnih.gov For example, the enzymes KARI and DHAD are well-characterized in bacteria such as Blochmanniella floridana and fungi like Saccharomyces cerevisiae. uniprot.orgebi.ac.uk The reliance of pathogenic bacteria and fungi on this pathway makes its constituent enzymes, including KARI and DHAD, promising targets for the development of novel antimicrobial agents. creative-biolabs.comnih.gov Inhibiting these enzymes would disrupt the synthesis of essential amino acids, thereby impeding the growth and survival of the pathogen. The study of these biotransformations in microbes is crucial for understanding microbial physiology and for identifying new strategies to combat infectious diseases.

Chemical Transformations and Derivatization Strategies for 2,3 Dihydroxy 2 Methylpropanoate

Regio- and Stereoselective Esterification Reactions and Ester Derivatives

The presence of a carboxylic acid and two distinct hydroxyl groups in 2,3-dihydroxy-2-methylpropanoate allows for various esterification pathways. Regioselectivity—the preferential reaction at one functional group over another—is a key consideration. chemistrysteps.com In esterification reactions, the primary hydroxyl group at the C3 position is generally more reactive than the sterically hindered tertiary hydroxyl group at the C2 position. This difference in reactivity allows for selective esterification at the primary alcohol under controlled conditions.

Furthermore, the carboxylic acid group can be esterified to yield various ester derivatives. This transformation is typically achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst.

Stereoselectivity becomes important when using chiral forms of this compound, such as the (S)- or (R)-enantiomers. nih.gov Enzymatic or chiral catalyst-mediated esterifications can proceed with high stereospecificity, preserving the stereochemical integrity of the starting material.

A number of ester derivatives have been synthesized, demonstrating the compound's utility as a building block.

Table 1: Examples of this compound Ester Derivatives

| Derivative Name | Molecular Formula | CAS Number | Notes |

|---|---|---|---|

| (2S)-2,3-Dihydroxy-2-methyl-propanoic Acid Methyl Ester | C₅H₁₀O₄ | 147501-85-7 | Esterification of the carboxylic acid group. copernicus.org |

| 2,3-Dihydroxypropyl 2-methylpropanoate | C₇H₁₄O₄ | 823192-38-7 | An ester formed from 2-methylpropanoic acid and glycerol. britannica.com |

Strategic Protection and Deprotection of Hydroxyl Functional Groups

The selective modification of this compound often requires the temporary masking of one or both hydroxyl groups to prevent unwanted side reactions. britannica.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. nih.gov

For the 1,2-diol system present in this molecule, cyclic protecting groups are particularly effective. For instance, aldehydes and ketones can react with the diol to form cyclic acetals and ketals, such as dioxolanes and dioxanes, thereby protecting both hydroxyl groups simultaneously. wur.nl The formation of an isopropylidene ketal (acetonide) using acetone (B3395972) is a common strategy for protecting 1,2-syn-diols. chemrevlett.com

Orthogonal protection strategies allow for the selective deprotection of one hydroxyl group in the presence of another. nih.govchemrevlett.com This is achievable due to the different nature of the primary and tertiary alcohols. A bulky protecting group, such as a silyl (B83357) ether (e.g., TBDMS), might selectively protect the less sterically hindered primary hydroxyl group. The remaining tertiary alcohol could then be protected with a different group, allowing for sequential and controlled modifications at each site.

Table 2: Common Protecting Group Strategies for Diols

| Protecting Group | Introduction Reagents | Deprotection Conditions | Notes |

|---|---|---|---|

| Isopropylidene Ketal (Acetonide) | 2,2-Dimethoxypropane, cat. H⁺ | Mild acidic conditions (e.g., aq. acetic acid) | Protects both 1,2-diol hydroxyls simultaneously. wur.nl |

| Benzylidene Acetal (B89532) | PhCHO, ZnCl₂ or cat. H⁺ | Acid-catalyzed hydrolysis or hydrogenolysis (H₂/Pd/C) | Tends to form a six-membered ring, useful for 1,3-diols but applicable to 1,2-diols. wur.nl |

| Silyl Ethers (e.g., TBDMS, TIPS) | R₃SiCl, imidazole, DMF | Fluoride source (e.g., TBAF) or acid | Can often be introduced regioselectively at the less hindered primary hydroxyl group. chemrevlett.com |

Oxidation and Reduction Reactions

The functional groups of this compound offer distinct opportunities for oxidation and reduction reactions. The reactivity of each site depends on its chemical nature and the reagents employed.

Oxidation: The primary alcohol at C3 can be selectively oxidized. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), can convert the primary alcohol to an aldehyde. libretexts.orgyoutube.com The use of stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the primary alcohol all the way to a carboxylic acid. britannica.comlibretexts.org The tertiary alcohol at C2 is resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbon atom. libretexts.org Enzymatic oxidation, for example using glycolate (B3277807) oxidase, can offer high selectivity for specific stereoisomers of 2-hydroxy acids. nih.gov

Reduction: The carboxylic acid group is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are required to reduce the carboxylic acid to a primary alcohol, yielding 2-methylpropane-1,2,3-triol. chemistrysteps.combritannica.com Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids. chemistrysteps.com

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Functional Group | Reagent(s) | Product |

|---|---|---|---|

| Mild Oxidation | Primary Alcohol (C3-OH) | PCC, DMP | 3-Oxo-2-hydroxy-2-methylpropanoate |

| Strong Oxidation | Primary Alcohol (C3-OH) | KMnO₄, H₂CrO₄ | 2-Carboxy-2-hydroxypropanoate (a dicarboxylic acid) |

Cyclization and Ring-Forming Transformations

The structure of this compound is well-suited for intramolecular reactions that lead to the formation of cyclic compounds. These transformations can be driven by the proximity of reactive functional groups within the molecule.

One of the most common ring-forming reactions for this molecule is the formation of a cyclic ketal or acetal across the two hydroxyl groups, as discussed in the protection strategies (Section 7.2). This reaction with a ketone or aldehyde yields a five-membered dioxolane ring.

Another significant cyclization pathway is intramolecular esterification, or lactonization, where the carboxylic acid group reacts with one of the hydroxyl groups to form a cyclic ester (a lactone). britannica.com

Reaction between the carboxylic acid and the tertiary C2-hydroxyl group would result in a highly strained four-membered α-lactone ring, which is generally unstable.

Reaction with the primary C3-hydroxyl group would lead to the formation of a five-membered β-lactone. 3-hydroxycarboxylic acids are known to undergo intramolecular esterification to yield lactones. britannica.com This cyclization can often be promoted by heating or under acidic conditions. The resulting lactone, oxetan-2-one, is a known class of compounds. wikipedia.org

Atmospheric studies have also shown that 2-methylglyceric acid can undergo intermolecular esterification to form oligoesters, which is a form of chain extension rather than simple ring formation. copernicus.orgnih.govcopernicus.org

Synthesis of Complex Conjugates and Chemically Modified Analogs

The multiple functional groups on this compound make it an excellent scaffold for synthesizing more complex molecules, including conjugates and chemically modified analogs. Conjugation involves linking the molecule to another chemical entity, such as a peptide, sugar, or drug molecule, often to modify its biological properties. nih.gov

Amide Conjugates: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride britannica.com or by using coupling reagents) and reacted with an amine to form a stable amide linkage. This is a common strategy for attaching the molecule to proteins or peptides.

Ester Conjugates: The hydroxyl groups can be esterified with other carboxylic acids, or the carboxyl group can be esterified with an alcohol-containing molecule. This allows for the creation of prodrugs or the attachment of reporter groups.

Ether Linkages: The hydroxyl groups can also be converted into ethers to link to other molecules, providing a more stable connection than an ester linkage.

The synthesis of chemically modified analogs can explore structure-activity relationships. Potential modifications include:

Chain Modification: Altering the length of the carbon backbone.

Substitution: Replacing the methyl group with other alkyl or functional groups.

Functional Group Transformation: Converting the hydroxyl groups to other functionalities (e.g., halides, azides) or the carboxylic acid to other groups (e.g., amides, hydroxamic acids). For example, the synthesis of analogs like 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid has been reported, demonstrating modification at the methyl group adjacent to the hydroxyls. google.com

These strategies underscore the versatility of this compound as a starting material for creating a diverse range of derivatives for various scientific applications.

Synthetic Utility and Research Applications of 2,3 Dihydroxy 2 Methylpropanoate in Chemical Sciences

Role as a Chiral Building Block in Asymmetric Organic Synthesis

2,3-Dihydroxy-2-methylpropanoate and its derivatives are valuable chiral building blocks in asymmetric organic synthesis, a field focused on the selective synthesis of a single enantiomer of a chiral molecule. nih.gov The presence of multiple stereocenters and functional groups within their structure allows for the construction of complex, stereochemically defined molecules. These building blocks are particularly useful in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired efficacy. nih.gov

The strategic use of these chiral synthons enables chemists to introduce specific stereochemistry into a target molecule, which is a critical aspect of modern drug discovery and development. nih.gov For instance, enantiomerically pure sulfinimines, which are important precursors for amine derivatives, can be synthesized in high yields from various aldehydes using a one-step process involving a chiral auxiliary. nih.gov This highlights the importance of chiral building blocks in creating stereochemically pure compounds.

Furthermore, enzymatic strategies have been developed for the preparation of optically pure α-alkyl-α,β-dihydroxyketones. researchgate.net These methods often exhibit high diastereo- and enantioselectivity, leading to the formation of specific stereoisomers. researchgate.net The absolute configuration of these products can be determined and then utilized in the synthesis of natural products, such as (+)-citreodiol. researchgate.net

The development of biocatalytic strategies, including the use of engineered myoglobins, has enabled the highly diastereo- and enantioselective construction of complex heterocyclic scaffolds like 2,3-dihydrobenzofurans. rochester.edu These methods can achieve exceptional levels of enantiopurity and yield, providing efficient routes to valuable pharmacophores. rochester.edu

Key Research Findings in Asymmetric Synthesis:

| Catalyst/Method | Reactants | Product | Stereoselectivity | Reference |

| Binam-prolinamide catalyst | Ketones and isatins | 3-Alkyl-3-hydroxy-2-oxoindoles | Up to 99% de and 97% ee | mdpi.com |

| Engineered Myoglobin | Benzofuran and diazo reagents | 2,3-Dihydrobenzofurans | >99.9% de and ee | rochester.edu |

| Acetylacetoin Reductase (AAR) | α-Alkyl-α-hydroxy-β-diketones | α-Alkyl-α,β-dihydroxyketones | >95% ee | researchgate.net |

| TiCl4 activation of a chiral oxazolo nih.govbenzoazepinone | Allyltrimethylsilane | (3S)-configured 2-benzazepinone | Exclusive Re-face attack | researchgate.net |

| (R)- or (S)-menthyl p-toluenesufinate (Andersen reagent) | Aldehydes | (E)-Sulfinimines | Exclusive (E)-isomer | nih.gov |

Intermediate in the Synthesis of Complex Organic Molecules

Due to its inherent chirality and multiple functional groups, this compound serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, including natural products and their analogues. msu.educhemrxiv.orgmdpi.com The synthesis of such molecules is a significant area of research in organic chemistry, often driven by their potential therapeutic applications. mdpi.com

For example, the total synthesis of enmein-type natural products, which exhibit interesting biological activities, has been achieved through divergent strategies that rely on key chiral intermediates. chemrxiv.org These syntheses often involve intricate reaction sequences to construct the complex polycyclic skeletons of the target molecules. chemrxiv.org Similarly, the synthesis of marine-derived natural products, known for their diverse biological activities, frequently utilizes chiral building blocks to construct complex structures. mdpi.com

The development of new synthetic methodologies, such as copper-catalyzed intramolecular cross-dehydrogenative C–O coupling reactions, has facilitated the synthesis of complex heterocyclic systems like coumestans. researchgate.net These methods provide efficient and direct routes to natural products and their derivatives. researchgate.net

Examples of Complex Molecules Synthesized Using Chiral Intermediates:

| Target Molecule | Key Synthetic Strategy | Precursor/Intermediate | Reference |

| (-)-Enmein, (-)-Isodocarpin, (-)-Sculponin R | Divergent total synthesis, Diels-Alder cycloaddition | Chiral bicyclic ketone | chemrxiv.org |

| (+)-Citreodiol | Enzymatic reduction | 3,4-Dihydroxy-3-methyl-pentan-2-one | researchgate.net |

| (-)-Allocolchicine | Diels-Alder reaction | Chiral diene | msu.edu |

| Vignafuran, Coumestrol | Suzuki coupling | Pinacol boronate | researchgate.net |

| Rosaprostol stereoisomers | Resolution of a racemic ketone | Enantiomers of 2-(dimethoxyphosphoryl)-3-hexylcyclopentanone | researchgate.net |

Applications in Polymer Chemistry (e.g., as a Polymerization Initiator)

Derivatives of this compound have found applications in polymer chemistry, particularly as initiators for various polymerization techniques. tcichemicals.com Polymerization initiators are crucial components that trigger the formation of polymer chains from monomers. tcichemicals.com The structure of the initiator can influence the properties of the resulting polymer.

For instance, 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate (B8525525) has been used as a water-soluble initiator for single-electron transfer living radical polymerization (SET-LRP) of acrylamides at low temperatures. rsc.org This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The initiator's dihydroxy functionality can also be exploited for further polymer modification or for creating polymers with specific architectures.

Furthermore, polymers derived from propanoic acid derivatives, such as 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid, have been synthesized and investigated for various applications. ontosight.ai These polymers, often prepared by reaction with diisocyanates, can be used in coatings, adhesives, and biomedical devices due to their tailorable properties. ontosight.ai The incorporation of monomers like butyl 2-hydroxypropanoate into acrylic polymers can introduce hydrophilicity and sites for cross-linking, thereby modifying the polymer's properties for specific uses in drug delivery and tissue engineering. ontosight.ai

Coordination Chemistry and Metal Ligand Complexation Studies

The diol and carboxylate functionalities of this compound and its derivatives make them effective ligands for coordinating with metal ions. The study of these metal complexes is an active area of research, with potential applications in catalysis and materials science.

The ability of a ligand to coordinate to a metal center is fundamental to the formation of metal complexes. rsc.org The geometry and electronic properties of the resulting complex are dictated by the nature of both the ligand and the metal ion. While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided search results, the presence of hard oxygen donor atoms (from the hydroxyl and carboxylate groups) suggests that it would readily form complexes with a variety of metal ions, particularly those that are oxophilic.

The formation of such complexes can be inferred from the broader context of coordination chemistry, where ligands containing similar functional groups are widely used. The resulting metallacarbatrane structures can exhibit unique chemical reactivity and physical properties. rsc.org

Model Compound for Mechanistic Studies in Diverse Organic Reactions

The relatively simple yet functionalized structure of this compound makes it a suitable model compound for studying the mechanisms of various organic reactions. Understanding reaction mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic methods.

For example, studying reactions involving this compound can provide insights into stereoselectivity, the role of catalysts, and the nature of reaction intermediates. While direct mechanistic studies focused solely on this compound were not prominent in the search results, the principles of mechanistic investigation are broadly applicable.

Mechanistic insights are often gained through a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling. rochester.edunih.gov For instance, in the context of biocatalysis, computational and structure-reactivity studies have been used to develop stereochemical models that explain the high stereoselectivity observed in enzyme-catalyzed reactions. rochester.edu Similarly, mechanistic studies of reactions like the Appel reaction have been conducted using polymeric reagents, providing a deeper understanding of the catalytic cycle. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dihydroxy-2-methylpropanoate, and what key reaction parameters influence yield?

- Methodological Answer :

- Ester Hydrolysis : Derivatives like ethyl this compound (CAS 93635-76-8) are synthesized via hydrolysis of protected esters. For example, dihydroxy esters are obtained by reacting diols with propanoate precursors under acidic or enzymatic conditions .

- Reaction Optimization : Temperature (e.g., 25–60°C) and solvent polarity significantly affect reaction efficiency. Evidence from similar compounds shows that aqueous acetone or dichloromethane with catalytic acids (e.g., p-toluenesulfonic acid) improves yields .

- Purification : Column chromatography or recrystallization is recommended to isolate the product, with purity verified via HPLC or NMR .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry and functional groups. For example, coupling constants (e.g., J = 5.8–7.2 Hz in diastereomers) help distinguish between syn and anti configurations .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns, corroborating structural integrity .

- Purity Analysis : Melting point determination and GC-MS are used to assess purity, with deviations indicating impurities or stereochemical mixtures .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Catalyst Selection : Use enzymatic catalysts (e.g., lipases) for stereoselective hydrolysis, reducing racemization. For non-enzymatic routes, mild acids (e.g., citric acid) minimize side reactions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres (argon) prevent oxidation of dihydroxy groups .

- In Situ Monitoring : TLC or inline IR spectroscopy tracks reaction progress, allowing timely termination to avoid over-hydrolysis .

Q. What strategies are effective for resolving stereochemical complexities and diastereomer separation in this compound derivatives?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers. For diastereomers, normal-phase HPLC with hexane/isopropanol gradients is effective .

- Crystallization : Diastereomeric salts (e.g., with tartaric acid) enable selective crystallization. Evidence from ethyl 2,3-dihydroxy esters shows >90% enantiomeric excess via this method .

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic hydrolysis to convert undesired stereoisomers into the target form .

Q. How should conflicting spectroscopic data (e.g., NMR shifts, coupling constants) be analyzed to confirm the structure of this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR data with structurally similar compounds. For example, methyl groups adjacent to hydroxyls typically show upfield shifts (δ 1.2–1.5 ppm in H NMR) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict theoretical NMR shifts, resolving ambiguities between proposed structures .

- 2D NMR Techniques : COSY and HSQC experiments map H-H and H-C correlations, confirming connectivity in complex mixtures .

Q. What are the potential research applications of this compound in medicinal chemistry and material science, based on structural analogs?

- Methodological Answer :

- Drug Precursors : Analogous propanoates (e.g., dihydro ketoprofen derivatives) exhibit anti-inflammatory activity, suggesting potential as NSAID precursors .

- Polymer Synthesis : The dihydroxy moiety enables crosslinking in biodegradable polymers. Similar esters are used to enhance thermal stability in polyesters .

- Enzyme Inhibition : Derivatives with phenyl groups (e.g., 2-(3-hydroxyphenyl)propanoates) inhibit cyclooxygenase, guiding structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.